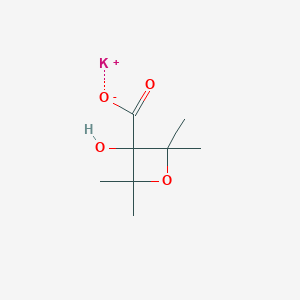
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is a chemical compound with the CAS Number: 2408957-59-3 . It has a molecular weight of 212.29 . The compound is typically stored at 4 degrees Celsius and is shipped with an ice pack . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for Potassium 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is 1S/C8H14O4.K/c1-6(2)8(11,5(9)10)7(3,4)12-6;/h11H,1-4H3,(H,9,10);/q;+1/p-1 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
Potassium 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is a powder in its physical form . It has a molecular weight of 212.29 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Potassium-ion Batteries
Potassium perylene-3,4,9,10-tetracarboxylate has been explored as a new organic anode material for potassium-ion batteries, showcasing two-electron redox behavior and a theoretical capacity of 93 mA h g^-1. Optimized electrodes demonstrated stable performance over 2500 cycles, indicating its potential for energy storage applications (Wang et al., 2019).
Metal Chelation
Research on metal chelation versus internal hydrogen bonding of the α-hydroxy carboxylate group has revealed insights into the coordination chemistry of potassium citrate and its derivatives. This study underscores the unique behavior of potassium in complex formation, significantly contributing to our understanding of metal-organic frameworks (Carrell et al., 1987).
Synthetic Carboxylic Ionophores
The potassium salt of an ω-hydroxycarboxylic acid was found to form a dimeric structure with notable coordination chemistry, illustrating the potential of potassium-based compounds in the development of ion-selective sensors and transporters (Kasuga et al., 1995).
Agricultural Research
Studies on potassium in agriculture highlight the critical role of potassium in crop nutrition and stress tolerance. Research emphasizes the need for advanced study on potassium's role in soils, plant physiology, and its interaction with environmental stressors, demonstrating its importance in sustainable agriculture (Römheld & Kirkby, 2010).
Antibiotic Stability
Potassium clavulanate, a widely used antibiotic, showcases the stabilizing effect of potassium in pharmaceutical compounds. This study contributes to the understanding of drug stability and the role of potassium ions in medicinal chemistry (Fujii et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4.K/c1-6(2)8(11,5(9)10)7(3,4)12-6;/h11H,1-4H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPBVLCQFOUFSJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)(C(=O)[O-])O)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13KO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/no-structure.png)



![N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2697303.png)




![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2697313.png)

![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)
